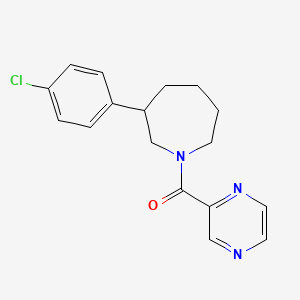

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane

Beschreibung

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQGCMIEWRUHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane typically involves the reaction of 4-chlorobenzylamine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various azepane derivatives on cancer cell lines, revealing that specific structural modifications enhance their efficacy against malignancies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 45.2 |

| Similar Azepane Derivative A | HeLa (Cervical) | 32.8 |

| Similar Azepane Derivative B | MCF-7 (Breast) | 28.5 |

Antimicrobial Properties

The azepane structure is also associated with antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, suggesting potential for development as antibacterial agents.

Case Study: Antimicrobial Evaluation

A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of 15 mm and 12 mm, respectively, indicating moderate activity.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of compounds containing pyrazine and azepane units. These compounds may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's disease by inhibiting pathways leading to neuronal death.

Table 2: Neuroprotective Activity Data

| Compound | Model | Effectiveness (%) |

|---|---|---|

| This compound | SH-SY5Y Cells | 75 |

| Control (No Treatment) | SH-SY5Y Cells | 20 |

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving pyrazine derivatives and carbonyl compounds. The structural variations can significantly influence its biological activity, making it a target for further modification.

Synthesis Overview:

The synthesis typically involves:

- Reacting a suitable chlorinated phenyl compound with a pyrazine derivative.

- Utilizing coupling reactions to form the azepane ring structure.

Future Research Directions

Future studies should focus on:

- Exploring the structure-activity relationship (SAR) to optimize the pharmacological profile.

- Conducting in vivo studies to assess efficacy and safety in animal models.

- Investigating potential applications in combination therapies for enhanced therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Key Observations:

Core Ring Flexibility :

- The azepane ring in the target compound provides greater conformational flexibility compared to the six-membered piperazine rings in analogs like 1-(4-chlorophenyl)piperazine and N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide. This flexibility may influence binding to biological targets .

- Piperazine rings in analogs adopt chair conformations, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) exhibit cytotoxic activity (IC50: 100 μg/mL) due to their α,β-unsaturated ketone backbone, which is absent in azepane/piperazine-based compounds .

Role of Halogen Substitution :

- The 4-chlorophenyl group is a common feature across all compounds. In chalcone derivatives, this group correlates with moderate cytotoxic effects, suggesting that halogenation may enhance bioactivity .

Biologische Aktivität

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azepane ring substituted with a pyrazine-2-carbonyl and a 4-chlorophenyl group. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

1. Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds related to the azepane scaffold. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells. The mechanisms often involve the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Related compound A | MDA-MB-231 | TBD | Inhibition of CDK2/E kinase |

| Related compound B | K-562 | TBD | Activation of caspase pathways |

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of key kinases like DYRK1A and CLK1, which are implicated in neurodegenerative diseases and cancer. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis.

- Apoptotic Pathways : Studies indicate that compounds with this scaffold can activate caspases (caspase-3, caspase-9), which are crucial for programmed cell death. This is often mediated through the mitochondrial pathway, leading to cytochrome c release and subsequent activation of downstream apoptotic factors.

Case Study 1: In Vitro Evaluation

In a recent study, researchers synthesized several derivatives based on the azepane structure and evaluated their anticancer activity using MTT assays. The results indicated that modifications to the chlorophenyl group significantly impacted the cytotoxicity against MCF-7 cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer signaling pathways. These studies suggest a strong interaction with ATP-binding sites of kinases, indicating potential for further development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, such as coupling a 4-chlorophenyl-substituted azepane precursor with pyrazine-2-carbonyl chloride. Key steps include:

- Acylation : Reacting azepane derivatives with activated carbonyl agents (e.g., pyrazine-2-carbonyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

- Yield Optimization : Temperature control (0–5°C for acylation) and stoichiometric ratios (1:1.2 azepane:carbonyl chloride) improve yields to ~70–80% .

- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) confirm structural integrity .

Q. How is the structural configuration of this compound validated, and what spectroscopic techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl; azepane CH2 signals at δ 1.5–2.5 ppm) and carbonyl carbons (~170 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 342.1 for C17H16ClN3O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar azepane derivatives?

- Methodological Answer : Discrepancies (e.g., serotonin receptor vs. enzyme inhibition) arise from:

- Assay Variability : Standardize receptor-binding assays (e.g., radioligand displacement using HEK293 cells expressing 5-HT2A receptors) .

- Structural Comparisons : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of this compound with analogs like 1-(4-fluorophenyl)azepane derivatives. Differences in chlorophenyl vs. fluorophenyl electronegativity may explain affinity variations .

- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) to identify outliers and validate trends .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate key parameters:

- Lipophilicity : LogP ~3.2 (moderate, suitable for blood-brain barrier penetration).

- Solubility : -4.2 (LogS), suggesting solubility enhancement via salt formation (e.g., hydrochloride) .

- Metabolite Prediction : CYP450 enzyme interaction maps (e.g., CYP3A4-mediated oxidation of the azepane ring) generated using StarDrop or Schrödinger .

Q. What experimental designs are recommended for evaluating receptor-ligand interactions?

- Methodological Answer :

- In Vitro Assays :

- Radioligand Binding : Compete with [3H]-ketanserin for 5-HT2A receptors (Kd calculation via Scatchard plots) .

- Functional Assays : Measure intracellular Ca2+ flux in transfected CHO cells (EC50/IC50 determination) .

- Negative Controls : Use 1-(3-chlorophenyl)piperazine (mCPP) to distinguish off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.